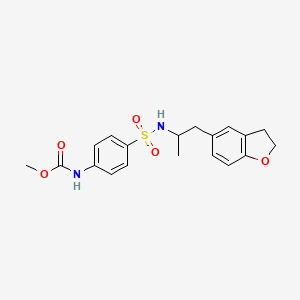

methyl (4-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

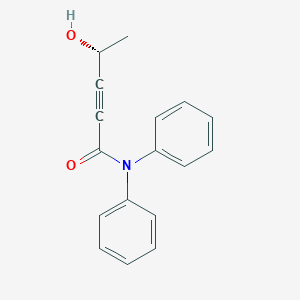

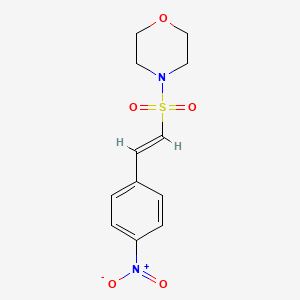

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, the structure of 2,3-dihydrobenzofuran has a molecular weight of 134.1751 .

Chemical Reactions Analysis

Benzofuran compounds have been found to have a wide range of biological and pharmacological applications, making them potential natural drug lead compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the structure of 2,3-dihydrobenzofuran has a molecular weight of 134.1751 .

Applications De Recherche Scientifique

Ruthenium-Catalyzed Hydroarylation and One-Pot Twofold Unsymmetrical C-H Functionalization

Research highlights the utilization of a methyl phenyl sulfoximine (MPS) directing group in ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives. This process facilitates the synthesis of dihydrobenzofurans and indolines, showcasing the compound's potential in complex chemical synthesis and functionalization strategies. One-pot, unsymmetrical, twofold C-H functionalization involving both C-C and intermolecular C-C/C-N bond formations under a unified set of catalytic conditions illustrates its versatility in organic synthesis (Ghosh et al., 2016).

Electrochemical and Chromatographic Attributes of Anthelmintic Drugs

A study on albendazole, a drug structurally related to the specified compound, explores its electrochemical oxidation characteristics and the formation of metabolites such as albendazole sulfoxide (ASOX) and oxfendazole (OFZ). This research provides insights into the electrochemical behavior of benzimidazole derivatives, which could inform studies on similar compounds regarding their stability, degradation, and potential metabolite formation (Gibson et al., 2016).

Novel Structures Derived from Benzimidazole as Anti-Helicobacter pylori Agents

Derivatives of benzimidazole, sharing functional similarities with the compound , have been investigated for their activity against Helicobacter pylori. This study showcases the potential of such compounds in the development of novel anti-H. pylori agents, highlighting the therapeutic applications of benzofuran and benzimidazole derivatives in combating bacterial infections (Carcanague et al., 2002).

Synthesis and Antihypertensive Activity

Research on the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate derivatives and their pharmacological screening for antihypertensive α-blocking activity illuminates the compound's potential in medicinal chemistry, particularly in developing treatments for hypertension. This study exemplifies the broader implications of utilizing carbamate derivatives in drug discovery and development (Abdel-Wahab et al., 2008).

Mécanisme D'action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to have a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that the compound may interact with its targets to induce changes in neurotransmitter release.

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties that enhance its bioavailability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(11-14-3-8-18-15(12-14)9-10-26-18)21-27(23,24)17-6-4-16(5-7-17)20-19(22)25-2/h3-8,12-13,21H,9-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMYPDVWUHNHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2772049.png)

![2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)

![rac-tert-butylN-[(1s,3s)-3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate,cis](/img/structure/B2772054.png)

![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2772064.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine](/img/structure/B2772071.png)

![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2772072.png)